molecular formula C8H9N3O B2367468 2-Azido-1-phenylethanol CAS No. 18756-01-9

2-Azido-1-phenylethanol

Cat. No. B2367468
CAS RN: 18756-01-9
M. Wt: 163.18
InChI Key: MALKRPRQNKEVSK-UHFFFAOYSA-N
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Description

“2-Azido-1-phenylethanol” is a chemical compound with the molecular formula C8H9N3O . It is also known by other names such as “®-2-Azido-1-phenylethanol” and "134625-72-2" .


Synthesis Analysis

The synthesis of 2-Azido-1-phenylethanol has been reported in the literature. For instance, one study describes the enantioselective synthesis of (S)-1-phenylethanol, a precursor to 2-Azido-1-phenylethanol . Another study reports a one-pot reaction sequence that provides access to enantiomerically pure 1,2-amino alcohols from the corresponding 2-azido ketones .


Molecular Structure Analysis

The molecular structure of 2-Azido-1-phenylethanol consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The compound has a molecular weight of 163.18 g/mol . The InChIKey, a unique identifier for the compound, is MALKRPRQNKEVSK-QMMMGPOBSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Azido-1-phenylethanol are not detailed in the search results, azides are generally known to be reactive functional groups. They can participate in various reactions such as azide–alkyne cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azido-1-phenylethanol include a molecular weight of 163.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The compound also has a Topological Polar Surface Area of 34.6 Ų and a Heavy Atom Count of 12 .

Scientific Research Applications

Future Directions

Future research directions could involve the development of more efficient and selective synthetic methods for 2-Azido-1-phenylethanol. For instance, one study discusses the potential of kinetic resolution of organic azides through site- and enantioselective C (sp3)–H oxidation .

properties

IUPAC Name

2-azido-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALKRPRQNKEVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-phenylethanol

Q & A

Q1: What are the common synthetic routes to obtain 2-azido-1-phenylethanol?

A: 2-Azido-1-phenylethanol can be synthesized through several methods. One approach involves the regioselective ring-opening of phenyloxirane with lithium azide. [] This direct method offers a convenient route to the desired compound. Another approach utilizes the asymmetric reduction of 2-azidoacetophenones. This method, employing oxazaborolidine-borane complexes, provides access to enantiomerically enriched 2-azido-1-phenylethanols. [] The choice of synthetic route often depends on the desired stereoisomer and overall reaction efficiency.

Q2: How can marine-derived fungi be utilized in the synthesis of enantioenriched β-hydroxy-1,2,3-triazoles from 2-Azido-1-phenylethanol derivatives?

A: Research has demonstrated the biocatalytic potential of marine-derived fungi in the stereoselective reduction of 2-azido-1-phenylethanone derivatives. [] Specifically, strains like A. sydowii CBMAI 935 and M. racemosus CBMAI 847 have shown promising results. These fungi can selectively reduce 2-azido-1-phenylethanone derivatives, yielding enantiomerically enriched (S)- or (R)-2-azido-1-phenylethanols. These chiral alcohols serve as valuable building blocks for synthesizing enantioenriched β-hydroxy-1,2,3-triazoles. [] The reaction typically employs copper sulfate and sodium ascorbate, facilitating a click chemistry approach to construct the triazole ring regioselectively. This strategy highlights the utility of biocatalysts in accessing important chiral intermediates for complex molecule synthesis.

Q3: How does 2-azido-1-phenylethanol react with phosphorus(III) reagents?

A: 2-Azido-1-phenylethanol, classified as a bifunctional azido-compound, exhibits intriguing reactivity with phosphorus(III) reagents. [] This reaction leads to the formation of pentaco-ordinate amino(oxy)-phosphoranes, showcasing the versatility of 2-azido-1-phenylethanol as a building block in organophosphorus chemistry. This reaction pathway provides valuable insights into the reactivity of azide functionalities adjacent to alcohol groups with phosphorus-based reagents.

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